molecular formula C16H9FN2O B11858275 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline CAS No. 922145-30-0

2-(4-Fluorophenyl)furo[2,3-B]quinoxaline

Cat. No.: B11858275
CAS No.: 922145-30-0
M. Wt: 264.25 g/mol
InChI Key: ZZYWUFVYZDDQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)furo[2,3-B]quinoxaline is a heterocyclic compound that combines the structural motifs of furan and quinoxaline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline typically involves multicomponent reactions (MCRs). One efficient method is the isocyanide-based three-component reaction, which involves the condensation of 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile with an aromatic aldehyde and an isocyanide under reflux conditions in toluene . This method is advantageous as it does not require a catalyst and provides good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of MCRs and green chemistry can be applied. These methods emphasize atom economy, simplicity, and the avoidance of environmentally harmful reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)furo[2,3-B]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)furo[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

922145-30-0

Molecular Formula

C16H9FN2O

Molecular Weight

264.25 g/mol

IUPAC Name

2-(4-fluorophenyl)furo[3,2-b]quinoxaline

InChI

InChI=1S/C16H9FN2O/c17-11-7-5-10(6-8-11)15-9-14-16(20-15)19-13-4-2-1-3-12(13)18-14/h1-9H

InChI Key

ZZYWUFVYZDDQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(OC3=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.